molecular formula C22H24N4O2 B2549422 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-(tert-butyl)benzamide CAS No. 391891-97-7

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-(tert-butyl)benzamide

Cat. No. B2549422
CAS RN: 391891-97-7
M. Wt: 376.46
InChI Key: CIQLZXGFIRLPSI-DHRITJCHSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods and computational modeling .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, density, etc.) and chemical properties (like reactivity, stability, etc.) .

Scientific Research Applications

Synthesis and Characterization

Compounds related to the query structure often involve intricate synthetic routes and are characterized for their potential in various fields, including materials science and medicinal chemistry. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol show the importance of tert-butyl groups in polymer research, highlighting the relevance of such substituents in enhancing material properties like solubility and thermal stability (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Biological Activity

Investigations into compounds featuring indole and tert-butyl moieties, similar to the query compound, reveal a range of biological activities. For instance, the synthesis and anti-inflammatory activity of indolyl azetidinones, where indole-derived structures have been explored for their potential medicinal applications, demonstrate the ongoing interest in these frameworks for drug development (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Mechanistic Insights and Catalysis

Research into the mechanisms of reactions involving similar structures can provide valuable insights into their reactivity and potential applications. The study on the stereoselective nucleophilic 1,2-addition to sulfinyl imines, for example, offers a glimpse into the intricate balance of forces dictating the outcomes of reactions involving sulfinyl and imine groups, which could be relevant to the synthesis and application of the query compound (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Applications in Material Science

The creation and study of novel polymers and materials also represent a significant area of research for compounds with tert-butyl and indole functionalities. Polyamides based on diamines containing aryloxy groups and their structure-property relationships showcase how such chemical structures contribute to advancements in material science, offering insights into solubility, thermal stability, and crystallinity (Hsiao & Yu-Jen Chen, 2000).

Mechanism of Action

The mechanism of action is particularly important for bioactive compounds. It involves understanding how the compound interacts with biological systems and induces a biological response .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

4-tert-butyl-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-22(2,3)17-10-8-15(9-11-17)21(28)24-14-20(27)26-25-13-16-12-23-19-7-5-4-6-18(16)19/h4-13,23H,14H2,1-3H3,(H,24,28)(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQLZXGFIRLPSI-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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